(+/-)-Cedrol

概要

説明

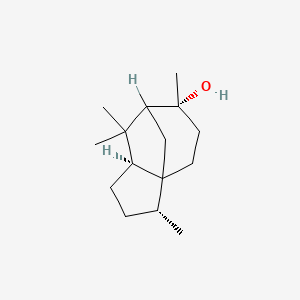

(+/-)-Cedrol is a sesquiterpene alcohol found in the essential oils of coniferous trees, particularly in the wood of cedar trees. It is known for its pleasant woody aroma and is widely used in the fragrance industry. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers, which are mirror images of each other.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Cedrol can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction typically requires acidic conditions to facilitate the cyclization process.

Another synthetic route involves the reduction of cedrene, a sesquiterpene hydrocarbon, using hydrogenation catalysts such as palladium on carbon. This method yields this compound with high selectivity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from cedarwood followed by fractional distillation to isolate the compound. This method leverages the natural abundance of cedrol in cedarwood oil, making it a cost-effective approach for large-scale production.

化学反応の分析

Types of Reactions

(+/-)-Cedrol undergoes various chemical reactions, including:

Oxidation: Cedrol can be oxidized to form cedryl acetate, a compound used in perfumery.

Reduction: The reduction of cedrol can yield dihydrocedrol, which has different olfactory properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

Substitution: Halogenation reactions often employ reagents such as chlorine or bromine under controlled conditions.

Major Products

Cedryl acetate: Formed through oxidation, used in fragrances.

Dihydrocedrol: Formed through reduction, with distinct olfactory properties.

Halogenated derivatives: Formed through substitution, used in organic synthesis.

科学的研究の応用

Anti-Cancer Properties

Cedrol has shown promising results in cancer research, particularly in colorectal cancer (CRC). Studies indicate that cedrol can inhibit the growth of CRC cells through mechanisms such as cell cycle arrest and apoptosis.

Case Study: Colorectal Cancer Inhibition

- Cell Lines Studied : HT-29 (human colorectal adenocarcinoma) and CT-26 (mouse colorectal carcinoma).

- IC50 Values :

- HT-29: 138.91 ± 17.81 µM

- CT-26: 92.46 ± 4.09 µM

- Mechanism :

- Induction of cell cycle arrest at the G0/G1 phase.

- Triggering apoptosis via both extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) pathways.

| Cell Line | Tumor Type | IC50 Value (µM) | Synergistic Agent |

|---|---|---|---|

| HT-29 | Human Colorectal Adenocarcinoma | 138.91 ± 17.81 | 5-Fluorouracil |

| CT-26 | Mouse Colorectal Carcinoma | 92.46 ± 4.09 | 5-Fluorouracil |

Cedrol's efficacy was enhanced when combined with standard chemotherapy agents like 5-fluorouracil, suggesting its potential as an adjunct therapy in CRC treatment .

Anxiolytic Effects

Research has demonstrated that cedrol possesses anxiolytic properties, influencing neurotransmitter levels and promoting relaxation.

Case Study: Anxiolytic Effects in Animal Models

- Methodology : Cedrol was administered at various doses (200, 400, 800, 1200, and 1600 mg·kg−1).

- Findings :

- Increased time spent in open arms of the elevated plus maze (EPM), indicating reduced anxiety.

- Modulation of neurotransmitter levels, including serotonin (5-HT), which is crucial for mood regulation.

Cedrol significantly increased parasympathetic activity while decreasing sympathetic activity, suggesting a calming effect on the nervous system .

Anti-Inflammatory and Neuroprotective Effects

Cedrol has been studied for its potential to protect against inflammation-induced damage in various models.

Case Study: Neuroprotective Effects Against Inflammation

- Model : LPS-induced inflammation in rats.

- Outcomes :

- Cedrol administration improved memory deficits associated with inflammation.

- Enhanced learning and memory functions were observed post-treatment.

These findings indicate that cedrol may be beneficial in treating neuroinflammatory conditions and cognitive impairments .

Cardioprotective Effects

Recent studies have highlighted cedrol's cardioprotective properties, particularly against oxidative stress and inflammation.

Case Study: Protection Against Cardiac Fibrosis

- Mechanism :

- Cedrol reduced markers of oxidative stress and inflammation in a rat model of cardiac fibrosis induced by LPS.

This suggests that cedrol could be a valuable agent for cardiovascular health, potentially mitigating damage from systemic inflammatory responses .

作用機序

The mechanism of action of (+/-)-Cedrol involves its interaction with various molecular targets and pathways. In biological systems, cedrol has been shown to modulate the activity of enzymes involved in inflammation and pain pathways. It also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi.

類似化合物との比較

(+/-)-Cedrol is unique among sesquiterpenes due to its distinct woody aroma and its presence in cedarwood oil. Similar compounds include:

Cedrene: A sesquiterpene hydrocarbon found in cedarwood oil, used as a precursor for cedrol synthesis.

Cedryl acetate: An oxidized derivative of cedrol, used in perfumery.

Dihydrocedrol: A reduced form of cedrol with different olfactory properties.

Compared to these compounds, this compound is particularly valued for its stability and pleasant aroma, making it a preferred choice in the fragrance industry.

生物活性

Cedrol, a sesquiterpene alcohol predominantly derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the biological activity of (+/-)-cedrol, focusing on its anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have demonstrated that cedrol exhibits significant anticancer properties, particularly against colorectal cancer (CRC).

- In Vitro and In Vivo Studies : Cedrol was shown to inhibit the proliferation of CRC cell lines HT-29 and CT-26 in a dose- and time-dependent manner. The IC50 values were reported as 138.91 µM for HT-29 and 92.46 µM for CT-26 after 48 hours of treatment. Furthermore, cedrol induced cell cycle arrest at the G0/G1 phase and triggered apoptosis through both extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) pathways .

- Synergistic Effects : In combination with the chemotherapeutic agent 5-fluorouracil, cedrol exhibited synergistic effects on CRC cell growth inhibition. This suggests potential for cedrol as an adjunct therapy in CRC treatment .

Table 1: IC50 Values of Cedrol Against Various Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| HT-29 | 138.91 ± 17.81 | 48 hours |

| CT-26 | 92.46 ± 4.09 | 48 hours |

| SVEC | 202.19 ± 4.27 | 48 hours |

| MDCK | 281.60 ± 5.17 | 48 hours |

Cedrol's anticancer effects are attributed to multiple mechanisms:

- Apoptosis Induction : Cedrol activates the mitochondrial intrinsic pathway of apoptosis by increasing cytochrome c release and caspase activation (caspase-9 and caspase-3) in cancer cells .

- Lipid Raft Disruption : Cedrol disrupts lipid rafts in cell membranes, leading to increased ceramide production and inhibition of NADPH oxidase activity, which is crucial for cancer cell growth inhibition .

- Inhibition of Key Proteins : It downregulates cyclin D1 and c-Myc levels while inhibiting NF-κB signaling pathways, contributing to its anticancer effects .

Antimicrobial Activity

Cedrol has also been evaluated for its antimicrobial properties:

- Antifungal Effects : A study indicated that cedrol effectively induced apoptosis in Phaeoacremonium noxius, a pathogenic fungus, through oxidative stress mechanisms .

- Bacterial Activity : While some studies reported limited antibacterial activity of cedrol alone against Staphylococcus aureus, it showed enhanced effects when combined with other compounds .

Anti-inflammatory Properties

Cedrol demonstrates anti-inflammatory activity by modulating various signaling pathways:

- Cytokine Regulation : Research indicates that cedrol can reduce the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions .

Anxiolytic Effects

Recent investigations have highlighted cedrol's potential as an anxiolytic agent:

特性

IUPAC Name |

(2R,5S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12?,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-WGNAFFPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C13CC[C@@](C(C3)C2(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。